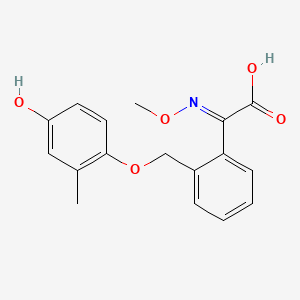

4-Hydroxy Kresoxim-methyl Carboxylic Acid

Description

Structure

3D Structure

Properties

CAS No. |

181373-11-5 |

|---|---|

Molecular Formula |

C17H17NO5 |

Molecular Weight |

315.32 g/mol |

IUPAC Name |

(2Z)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid |

InChI |

InChI=1S/C17H17NO5/c1-11-9-13(19)7-8-15(11)23-10-12-5-3-4-6-14(12)16(17(20)21)18-22-2/h3-9,19H,10H2,1-2H3,(H,20,21)/b18-16- |

InChI Key |

HEMVDCDJEKCCCZ-VLGSPTGOSA-N |

SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O |

Synonyms |

2-[(4-Hydroxy-2-methylphenoxy)methyl]-α-(methoxyimino)benzeneacetic Acid; |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Metabolic Profiling: Kresoxim-methyl to Metabolite M9 in Mammalian Systems

Executive Summary

Kresoxim-methyl (methyl (E)-2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetate) is a strobilurin fungicide that functions by inhibiting mitochondrial respiration (complex III) in fungal pathogens. In mammalian systems, however, its metabolic fate is governed by rapid biotransformation rather than bioaccumulation.

The metabolic pathway from the parent compound to Metabolite M9 (BF 490-9) represents a critical sequence of detoxification events involving Phase I hydrolysis and oxidation. Understanding this pathway is essential for toxicological risk assessment, as M9 is a major residue identified in the liver, kidney, and excreta of mammals (rats, goats) and is included in the residue definition for dietary risk assessment in animal commodities.

This guide details the mechanistic conversion of Kresoxim-methyl to M9, the specific enzymatic drivers, and the experimental protocols required to validate this pathway in a drug development or regulatory toxicology setting.

Chemical Architecture & Identity

To trace the metabolic lineage, one must first define the structural modifications. The transformation to M9 involves the sequential loss of the methyl ester moiety and the addition of a hydroxyl group to the phenoxy ring.

| Compound | Code | Chemical Name (IUPAC) | Molecular Characteristics |

| Parent | BAS 490F | Methyl (E)-2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetate | Lipophilic ester; rapidly absorbed and metabolized. |

| Metabolite M1 | BF 490-1 | (2E)-(Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid | Free acid formed by ester hydrolysis. The central intermediate. |

| Metabolite M9 | BF 490-9 | (2E)-{2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid | Hydroxylated acid.[1] Formed by oxidation of the phenoxy ring of M1. |

The Mechanistic Pathway: Parent to M9

The conversion of Kresoxim-methyl to M9 occurs primarily in the liver and follows a strict "Hydrolysis-First" kinetic order.

Step 1: Rapid Ester Hydrolysis (Phase I)

Upon absorption from the gastrointestinal tract, Kresoxim-methyl undergoes rapid first-pass metabolism. The methyl ester group on the side chain is cleaved by carboxylesterases .

-

Product: Metabolite M1 (Free Acid).[4]

-

Kinetics: This is the fastest and most dominant initial reaction. In rat studies, the parent compound is rarely detected in plasma or bile, indicating near-complete conversion to M1 and subsequent metabolites.

Step 2: Aryl Hydroxylation (Phase I)

The free acid M1 serves as the substrate for oxidative enzymes. The phenoxy ring (the "A-ring," distal to the acetate side chain) is targeted by Cytochrome P450 monooxygenases (CYPs) .

-

Reaction: Aromatic Hydroxylation.[5]

-

Regioselectivity: The hydroxylation occurs specifically at the para-position relative to the ether linkage on the phenoxy ring.

-

Product: Metabolite M9 .

-

Enzymology: While specific CYP isoforms vary by species, this reaction is typical of CYP-mediated aryl oxidation, introducing a polar handle (-OH) to facilitate excretion.

Step 3: Phase II Conjugation

The newly formed hydroxyl group on M9 makes it a prime candidate for conjugation.

-

Reaction: Glucuronidation (UDP-glucuronosyltransferase) or Glycosylation.

-

Outcome: The M9-conjugate is highly water-soluble and is actively excreted via bile (feces) and urine.

Pathway Visualization

The following diagram illustrates the structural transformation and enzymatic logic.

Figure 1: The metabolic cascade of Kresoxim-methyl. The pathway proceeds from ester hydrolysis (M1) to oxidative hydroxylation (M9), facilitating elimination.

Experimental Methodologies

To validate this pathway and quantify M9, researchers must employ a rigorous ADME (Absorption, Distribution, Metabolism, Excretion) protocol. The following workflow ensures high data integrity and regulatory compliance (e.g., OECD 417).

Protocol: In Vivo Metabolic Profiling (Rat/Goat Model)

1. Radiolabeling Strategy

-

Objective: Track the specific moieties of the molecule.

-

Labels: Use

C-Phenoxy (A-ring) and -

Reasoning: M9 retains both rings. Labeling the phenoxy ring ensures you can distinguish M9 from metabolites where the ether cleavage might have separated the rings.

2. Administration & Sampling[5]

-

Dosing: Oral gavage (single low dose: ~50 mg/kg; single high dose: ~500 mg/kg).

-

Matrices: Collect urine and feces at 0-6h, 6-12h, 12-24h, and 24-48h. Sacrifice animals at T_max (plasma) or terminal timepoint for liver/kidney extraction.

3. Extraction & Isolation

-

Tissue Extraction: Homogenize liver/kidney in Methanol:Water (4:1).

-

Excreta: Centrifuge urine; lyophilize and extract feces with Methanol.

-

Conjugate Cleavage (Crucial): M9 often exists as a conjugate.

-

Enzymatic: Incubate aliquots with

-glucuronidase/sulfatase (37°C, pH 5.0, 4-12h). -

Validation: Compare chromatograms of treated vs. untreated samples. The disappearance of polar peaks and increase in the M9 peak confirms the conjugate.

-

4. Analytical Identification

-

LC-MS/MS: Primary detection.

-

Ionization: ESI Negative mode (carboxylic acids ionize well).

-

MRM Transitions: Monitor parent-to-daughter transitions specific to the hydroxylated acid structure.

-

-

NMR: Required for definitive structural elucidation of isolated M9 (confirming para-hydroxylation).

Experimental Workflow Diagram

Figure 2: Analytical workflow for the isolation and identification of Metabolite M9 from biological matrices.

Toxicological & Regulatory Significance

-

Residue Definition: Regulatory bodies (EFSA, JMPR) define the residue for risk assessment in commodities of animal origin as the sum of Kresoxim-methyl, M1, and M9 (expressed as parent equivalent). This highlights M9's stability and persistence in edible tissues.

-

Safety Profile: M9 is considered less toxic than the parent compound regarding mitochondrial inhibition but is monitored to ensure total residue burdens do not exceed Acceptable Daily Intake (ADI) thresholds.

-

Stability: M9 has been shown to be stable in frozen tissue samples for >24 months, ensuring the validity of stored samples in long-term feeding studies.

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1998).[4] Kresoxim-methyl: Toxicological and Environmental Evaluations. Retrieved from [Link]

-

European Food Safety Authority (EFSA). (2018).[6] Evaluation of confirmatory data following the Article 12 MRL review for kresoxim-methyl. EFSA Journal.[6][7] Retrieved from [Link][6]

-

Food and Agriculture Organization (FAO). (2018). Report of the Joint Meeting of the FAO Panel of Experts on Pesticide Residues in Food and the Environment. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2006). Kresoxim-Methyl: Petition for the Establishment of Tolerances. Retrieved from [Link]

Sources

- 1. FAO Knowledge Repository [openknowledge.fao.org]

- 2. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

Technical Whitepaper: Comparative Analysis of Kresoxim-methyl Acid Metabolites M1 and M9

The following technical guide provides a comparative analysis of Kresoxim-methyl metabolites M1 and M9, structured for researchers and regulatory scientists.

Executive Summary

Kresoxim-methyl (BAS 490 F) is a strobilurin fungicide that acts by inhibiting mitochondrial respiration (cytochrome bc1 complex).[1][2] Upon application, it undergoes rapid metabolic transformation in soil, plants, and animals. The two most critical metabolites for regulatory risk assessment and residue definition are M1 (BF 490-1) and M9 (BF 490-9) .

While both are "acid metabolites" resulting from the cleavage of the methyl ester, they represent distinct stages of biotransformation.[3] M1 is the primary product of hydrolysis, retaining the core lipophilic structure minus the ester moiety. M9 is a secondary Phase I metabolite formed by the subsequent hydroxylation of M1, serving as a precursor for Phase II conjugation. Distinguishing these metabolites is critical for accurate Maximum Residue Limit (MRL) enforcement and dietary risk assessment (DRA).

Chemical Identity and Structural Analysis[1][4][5][6]

The fundamental difference lies in their degree of oxidation. M1 is the free carboxylic acid of the parent; M9 is the hydroxylated derivative of that free acid.

Comparative Chemical Data

| Feature | Metabolite M1 (BF 490-1) | Metabolite M9 (BF 490-9) |

| Systematic Name | (E)-2-Methoxyimino-2-[2-(o-tolyloxymethyl)phenyl]acetic acid | (E)-2-Methoxyimino-2-[2-(4-hydroxy-2-methylphenoxymethyl)phenyl]acetic acid |

| Transformation Type | Hydrolysis (Ester cleavage) | Oxidation (Ring Hydroxylation) |

| Molecular Formula | ||

| Molecular Weight | 299.32 g/mol | 315.32 g/mol |

| Polarity | Moderate (Acidic functionality) | High (Acidic + Phenolic functionality) |

| Key Structural Motif | Intact o-tolyl ring | p-Hydroxy-o-tolyl ring |

Structural Significance

-

M1 (The "Free Acid"): Retains the o-tolyloxymethyl moiety intact. The loss of the methyl ester significantly increases water solubility compared to the parent but retains sufficient lipophilicity to cross biological membranes, though it loses the high affinity for the fungal Qo site (reducing fungicidal efficacy).

-

M9 (The "Phenol Acid"): Possesses a hydroxyl group at the 4-position of the o-tolyl ring. This introduces a second site for ionization (phenolic pKa ~10) and serves as the "handle" for glucuronidation (Phase II metabolism) in animals.

Metabolic Pathways and Formation Mechanisms[3][5][8]

The formation of M1 and M9 follows a sequential cascade. Kresoxim-methyl is rarely detected in urine or bile due to the rapid "first-pass" hydrolysis to M1.

The Biotransformation Cascade

-

Step 1: Ester Hydrolysis (Parent

M1): Carboxylesterases rapidly cleave the methyl ester bond of Kresoxim-methyl. This is the dominant pathway in soil, water, and biological systems. -

Step 2: Ring Hydroxylation (M1

M9): Cytochrome P450 monooxygenases attack the o-tolyl ring of M1 at the para position relative to the ether linkage, forming M9. -

Alternative Step 2: Side-chain Oxidation (M1

M2): Alternatively, the methyl group on the o-tolyl ring can be oxidized to a benzyl alcohol, forming metabolite M2 (BF 490-2).

Pathway Visualization

The following diagram illustrates the metabolic causality:

Figure 1: Metabolic lineage of Kresoxim-methyl.[1][3][4][5] M1 is the central hub from which oxidative metabolites M9 and M2 are derived.

Toxicological and Regulatory Profile

Toxicology and Risk Assessment

-

Mammalian Toxicity: Both M1 and M9 are considered relevant for human risk assessment. In rat metabolism studies, M1 is transient, while M9 (and its conjugates) often represents a significant portion of the excreted residue.

-

Aquatic Toxicity (Ecotox):

-

Parent: Highly toxic to fish and aquatic invertebrates (LogP ~3.4).

-

M1 (Acid): Practically non-toxic to fish.[6] The hydrolysis of the ester (Parent

M1) is a critical detoxification step in aquatic environments. -

M9: Due to high polarity and rapid excretion, M9 poses negligible risk to aquatic organisms compared to the parent.

-

Residue Definitions (EFSA/JMPR)

Regulatory bodies distinguish between "enforcement" and "risk assessment" definitions:

-

Monitoring (Enforcement): Typically defined as Kresoxim-methyl parent only for plant commodities, as M1 and M9 are often not present in significant quantities in the edible portions of treated crops (which are surface-treated).

-

Risk Assessment (Dietary): For commodities of animal origin (milk, meat), the definition is complex. It often includes the sum of Kresoxim-methyl, M1, M2, and M9 (expressed as parent equivalents).[7] This is because ruminants ingesting treated feed rapidly convert the parent to these acid metabolites.

Analytical Methodologies

Distinguishing M1 from M9 requires chromatographic separation, as they share the same core structure and ionization mode (negative ESI).

Sample Preparation (Animal Matrices)

Since M9 often exists as a glucuronide conjugate in tissues, a deconjugation step is mandatory for total residue analysis.

-

Extraction: Homogenize tissue (liver/kidney) with Acetonitrile/Water.

-

Deconjugation: Incubate extract with

-glucuronidase/sulfatase (37°C, 2-4 hours) to liberate free M9 from its conjugates. -

Cleanup: Solid Phase Extraction (SPE) using Polymeric Weak Anion Exchange (WAX) cartridges.

-

Rationale: Both M1 and M9 are acids.[6] WAX retains them at neutral pH while removing neutral interferences. Elute with 5% Formic Acid in Methanol.

-

LC-MS/MS Separation Protocol

Separation relies on the difference in polarity. M9 (hydroxyl group) is more polar than M1.

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient:

-

Start at low %B (e.g., 10%) to focus polar analytes.

-

Ramp to high %B. M9 elutes before M1 due to the hydrophilic hydroxyl group.

-

-

MS/MS Transitions (ESI Negative Mode):

-

M1 (

):-

Quantifier:

(Loss of -

Qualifier:

-

-

M9 (

):-

Quantifier:

(Loss of -

Qualifier:

(Characteristic phenol fragment)

-

-

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1998).[5] Kresoxim-methyl: Toxicological evaluation and residue analysis. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). Kresoxim-methyl; Pesticide Tolerance. Federal Register. Retrieved from [Link]

-

Rahman, M. M., et al. (2013). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant. Talanta, 116, 555-561. Retrieved from [Link]

Sources

- 1. Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant using gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kresoxim-Methyl | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. fao.org [fao.org]

- 5. apps.who.int [apps.who.int]

- 6. apvma.gov.au [apvma.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. ec.europa.eu [ec.europa.eu]

Comparative Toxicological Profiling: Kresoxim-methyl vs. 4-Hydroxy Kresoxim-methyl Carboxylic Acid (490M9)

Executive Summary

In the development and risk assessment of strobilurin fungicides, the distinction between the parent ester and its polar metabolites is a critical determinant of environmental fate and mammalian safety. This guide provides an in-depth technical analysis of Kresoxim-methyl (parent) versus its specific downstream metabolite, 4-Hydroxy Kresoxim-methyl Carboxylic Acid (regulatory code: 490M9 or BF 490-9 ).

While the parent compound exhibits high lipophilicity and significant aquatic toxicity due to its ester moiety, the 490M9 metabolite represents a "deactivated" carboxylic acid form. This structural shift drives a massive reduction in aquatic toxicity and facilitates rapid renal excretion in mammals, despite the regulatory requirement to sum both compounds for dietary risk assessment (ADI). This guide outlines the mechanistic basis for these differences and provides validated protocols for their characterization.

Chemical Identity & Physicochemical Divergence

The toxicological divergence between the parent and metabolite is rooted in their physicochemical properties. Kresoxim-methyl relies on an ester linkage to penetrate fungal mitochondria and inhibit complex III (cytochrome bc1). The metabolite 490M9, resulting from ester hydrolysis and aryl hydroxylation, loses this cell-permeating ability.

Table 1: Physicochemical Comparison

| Feature | Kresoxim-methyl (Parent) | 4-Hydroxy Kresoxim-methyl Acid (490M9) |

| CAS Number | 143390-89-0 | 181373-11-5 |

| Regulatory Code | BAS 490 F | BF 490-9 / 490M9 |

| Molecular Weight | 313.35 g/mol | 315.32 g/mol |

| Functional Groups | Methyl Ester, Methoxyimino | Carboxylic Acid, Phenolic Hydroxyl |

| LogP (Octanol/Water) | 3.4 (Lipophilic) | ~0.15 (Hydrophilic/Polar) |

| Solubility (Water) | 2 mg/L (Low) | High (pH dependent) |

| Primary Fate | Bioaccumulation / Fungal Uptake | Rapid Excretion (Urine/Bile) |

Metabolic Pathway & Biotransformation[3]

The formation of 490M9 is a two-step detoxification process involving Phase I hydrolysis and oxidation. Understanding this pathway is essential for interpreting residue data in liver and kidney tissues.

Mechanism of Action[4][5][6][7]

-

Ester Hydrolysis: The methyl ester of the parent is cleaved (carboxylesterases) to form the free acid (BF 490-1). This is the primary detoxification step, rendering the molecule anionic at physiological pH.

-

Aryl Hydroxylation: The phenoxy ring is hydroxylated at the 4-position by Cytochrome P450 enzymes (Phase I), creating 490M9. This increases water solubility further, preparing the molecule for conjugation (glucuronidation) and excretion.

Visualization: Metabolic Trajectory (DOT)

Caption: Figure 1. Biotransformation of Kresoxim-methyl to 490M9, illustrating the transition from a lipophilic toxicant to a polar excretion product.

Comparative Toxicology Profile

Mammalian Toxicity (Rat/Mouse Models)

For human health risk assessment (dietary), 490M9 is considered to share the toxicity profile of the parent (low acute toxicity) and is included in the residue definition. However, it does not exhibit the specific target organ toxicity (liver tumors via peroxisome proliferation) observed with high-dose parent compound exposure, as it is rapidly cleared.

| Endpoint | Kresoxim-methyl (Parent) | 490M9 (Metabolite) | Significance |

| Acute Oral LD50 | >5000 mg/kg (Rat) | >5000 mg/kg (Estimated) | Both are practically non-toxic acutely. |

| Target Organ | Liver (Hepatocellular hypertrophy) | Kidney/Liver (Presence only) | Metabolite is found in organs of excretion but lacks intrinsic hepatotoxicity of the ester. |

| Carcinogenicity | Liver tumors (Rat, high dose) | Negative | Parent tumors are due to enzyme induction/peroxisome proliferation, not genotoxicity. |

| Genotoxicity | Negative (Ames/Micronucleus) | Negative | No structural alerts for mutagenicity in the metabolite. |

Environmental & Aquatic Toxicity (The Critical Divergence)

This is the most significant differentiator. The parent compound is highly toxic to aquatic life (strobilurin mode of action). The metabolite 490M9, being an acid, cannot effectively penetrate the gills or cell membranes of aquatic organisms, rendering it practically non-toxic.

-

Parent (Kresoxim-methyl):

-

Rainbow Trout LC50 (96h): 0.19 mg/L (190 ppb) – Highly Toxic

-

Daphnia magna EC50 (48h): 0.186 mg/L

-

-

Metabolite (Acid forms/490M9):

-

Rainbow Trout LC50 (96h): >100 mg/L – Practically Non-Toxic[1]

-

Daphnia magna EC50 (48h): >100 mg/L

-

Scientific Insight: The >500-fold reduction in toxicity confirms that the ester moiety is the pharmacophore responsible for aquatic lethality. Regulatory mandates often require monitoring 490M9 in groundwater not because of toxicity, but as a marker of contamination.

Experimental Protocols

To validate the presence and toxicity profile of 490M9 in a development pipeline, the following protocols are recommended.

Protocol A: In Vitro Metabolic Competence Assay (Microsomal Stability)

Objective: Confirm the formation of 490M9 from Kresoxim-methyl using liver microsomes.

-

Reagents: Pooled Rat Liver Microsomes (RLM), NADPH regenerating system, 100 mM Phosphate buffer (pH 7.4), Kresoxim-methyl stock (DMSO).

-

Incubation:

-

Pre-incubate RLM (0.5 mg protein/mL) with buffer at 37°C for 5 min.

-

Initiate reaction by adding Kresoxim-methyl (final conc. 10 µM) and NADPH.

-

Include a control without NADPH to distinguish hydrolysis (esterase only) from hydroxylation (CYP450).

-

-

Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Transition for Parent: 314 -> 116 m/z.

-

Transition for 490M9: 316 -> [Fragment] m/z (Scan for +16 Da on the acid form).

-

-

Validation Criteria:

-

Result: Rapid disappearance of Parent.[1] Appearance of Acid (BF 490-1) first, followed by Hydroxy Acid (490M9) only in NADPH+ samples.

-

Protocol B: Comparative Aquatic Toxicity Screening (OECD 202 Adapted)

Objective: Empirically demonstrate the safety margin of 490M9 vs Parent.

-

Test System: Daphnia magna neonates (<24h old).

-

Preparation:

-

Exposure:

-

4 replicates per concentration, 5 daphnids per vessel.

-

Static renewal system, 48-hour duration.

-

-

Observation: Record immobilization at 24h and 48h.

-

Calculation: Determine EC50 using Probit analysis.

-

Success Metric: Parent EC50 should be <1 mg/L; Metabolite EC50 should be >100 mg/L.

-

Regulatory Implications

Residue Definition

For dietary risk assessment (FAO/WHO, EFSA, EPA), the residue is defined as the sum of Kresoxim-methyl and its metabolites 490M1 and 490M9 , expressed as parent equivalents.

-

Why? Although less toxic to aquatic life, the metabolites retain the core chemical structure and are used as markers of total exposure in mammalian systems.

Groundwater

In the EU, 490M9 is often classified as a "non-relevant metabolite" for groundwater assessment if it does not share the parent's specific toxicity (liver tumors) and is not genotoxic. This classification allows for higher permissible limits (up to 10 µg/L) compared to the active substance (0.1 µg/L), provided the "non-relevant" status is legally accepted by the Rapporteur Member State.

References

-

FAO/WHO. (2018). Kresoxim-methyl: Pesticide Residues in Food 2018 Evaluations Part II - Toxicological. Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Link

-

EFSA (European Food Safety Authority). (2018).[4] Evaluation of confirmatory data following the Article 12 MRL review for kresoxim-methyl. EFSA Journal, 16(11), e05471.[4] Link

-

U.S. EPA. (1999). Kresoxim-methyl; Pesticide Tolerance. Federal Register, 64(100). Link

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2000). Public Release Summary: Evaluation of the new active Kresoxim-methyl. Link

-

PubChem. (2023). Compound Summary: 4-Hydroxy Kresoxim-methyl Carboxylic Acid (CID 71749084). National Center for Biotechnology Information. Link

Sources

Advanced Protocol: Identification of Kresoxim-methyl Metabolites in Rat Liver and Kidney

Executive Summary

This technical guide outlines the definitive workflow for the identification and structural elucidation of Kresoxim-methyl (KM) metabolites in rat hepatic and renal tissues. Kresoxim-methyl, a strobilurin fungicide, undergoes rapid and extensive metabolic transformation in mammals. The primary toxicological interest lies in the conversion of the parent ester to its corresponding acid (490M1) and subsequent hydroxylated derivatives (490M2, 490M9).

This protocol integrates in vivo sampling, high-resolution extraction, and LC-MS/MS analysis, designed for researchers requiring regulatory-grade data (GLP standards).

Metabolic Pathway Analysis

Understanding the biotransformation logic is prerequisite to effective method development. In rats, Kresoxim-methyl is not excreted unchanged in significant quantities; rather, it is rapidly metabolized via three primary mechanisms:

-

Ester Hydrolysis (Phase I): The methyl ester moiety is cleaved by carboxylesterases to form the free acid, 490M1 . This is the rate-limiting and most abundant transformation, occurring largely during first-pass metabolism in the liver.

-

Hydroxylation (Phase I): The aromatic rings (phenoxy or phenyl) undergo oxidation by Cytochrome P450 enzymes (CYP450).

-

490M2: Hydroxylation at the benzylic position (alcohol formation).

-

490M9: Hydroxylation of the phenoxy ring (phenol formation).

-

-

Conjugation (Phase II): The exposed hydroxyl and carboxyl groups are substrates for UDP-glucuronosyltransferases (UGT), forming glucuronide conjugates to facilitate renal excretion.

Visualization: Kresoxim-methyl Metabolic Pathway

The following diagram illustrates the cascade from parent compound to terminal metabolites found in liver and kidney matrices.

Figure 1: Metabolic cascade of Kresoxim-methyl in the rat. The central acid metabolite (490M1) serves as the precursor for oxidative downstream products.

Experimental Methodology

This workflow ensures the preservation of labile metabolites (such as glucuronides) while maximizing recovery of the lipophilic parent compound.

Reagents and Standards

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

-

Standards: Analytical standards for Kresoxim-methyl, 490M1, 490M2, and 490M9 (purity >98%).

-

Internal Standard (IS): Kresoxim-methyl-d5 or 13C-labeled equivalent.

Sample Preparation Protocol

Target Matrices: Rat Liver and Kidney (harvested 6–24 hours post-dosing).

Step-by-Step Workflow:

-

Tissue Homogenization:

-

Weigh 1.0 g of frozen tissue.

-

Add 5 mL of Extraction Solvent A (ACN:Water, 80:20 v/v + 0.1% Formic Acid). Rationale: High organic content precipitates proteins immediately while the acid stabilizes the metabolites.

-

Homogenize using a bead beater or probe homogenizer (e.g., Polytron) for 2 minutes on ice.

-

-

Extraction & Partitioning:

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a clean tube.

-

Optional Clean-up: For high-lipid liver samples, perform a Liquid-Liquid Extraction (LLE) wash with hexane to remove excess lipids, retaining the aqueous/ACN layer.

-

-

Solid Phase Extraction (SPE) - Recommended for Kidney:

-

Condition a HLB (Hydrophilic-Lipophilic Balanced) cartridge with 3 mL MeOH followed by 3 mL Water.

-

Dilute the supernatant 1:1 with water to reduce organic strength.

-

Load sample onto cartridge.[1]

-

Wash with 5% MeOH in Water (removes salts/sugars).

-

Elute with 100% ACN.

-

-

Reconstitution:

-

Evaporate eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 200 µL of Mobile Phase A:B (90:10).

-

Filter through 0.22 µm PTFE filter into LC vial.

-

Visualization: Analytical Workflow

Figure 2: Sample preparation pipeline for extraction of Kresoxim-methyl metabolites from biological tissues.

LC-MS/MS Analytical Conditions

The identification relies on detecting specific mass transitions corresponding to the structural changes (demethylation, hydroxylation).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold 95% B

-

10.1 min: Re-equilibrate 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. The parent and metabolites form stable [M+H]+ or [M+NH4]+ ions.

Table 1: MRM Transitions for Key Analytes

| Analyte | Identity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Order |

| Kresoxim-methyl | Parent | 314.1 [M+H]+ | 116.1, 222.1 | 20 | Late |

| 490M1 | Acid Metabolite | 300.1 [M+H]+ | 208.1, 116.1 | 22 | Mid |

| 490M2 | Hydroxy-Acid | 316.1 [M+H]+ | 224.1, 132.1 | 25 | Early-Mid |

| 490M9 | Hydroxy-Phenol | 316.1 [M+H]+ | 224.1, 132.1 | 25 | Early-Mid |

| Glucuronides | Conjugates | 492.1 [M+H]+ | 316.1 (Loss of Gluc) | 15 | Early |

Note: 490M2 and 490M9 are isomers (both m/z 316.1). They must be separated chromatographically.[1][2] 490M9 typically elutes slightly earlier due to the polarity of the phenolic hydroxyl group.

Data Interpretation & Validation

To ensure scientific integrity (E-E-A-T), validation of metabolite identity requires more than just mass matching.

-

Mass Shift Analysis:

-

Parent to M1: Observe a mass loss of 14 Da (313 → 299) indicating loss of the methyl group (–CH3) replaced by H.

-

M1 to M2/M9: Observe a mass gain of 16 Da (299 → 315) indicating oxygen insertion (+O).

-

-

Isomer Differentiation:

-

Use authentic standards for 490M2 and 490M9 to establish Relative Retention Times (RRT).

-

If standards are unavailable, inspect fragmentation: 490M9 (phenolic OH) may show distinct ring fragmentation compared to 490M2 (benzylic OH).

-

-

Enzymatic Hydrolysis (Confirmation of Conjugates):

-

Treat a sub-aliquot of urine or kidney extract with

-glucuronidase/arylsulfatase . -

Result: Disappearance of the early-eluting conjugate peak (m/z 492) and increase in the aglycone peak (m/z 316) confirms the presence of Phase II metabolites.

-

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (1998). Kresoxim-methyl: Toxicological Evaluation and Residue Analysis. Food and Agriculture Organization.

-

Wang, W., et al. (2018).[3] Degradation and metabolic profiling for benzene kresoxim-methyl using carbon-14 tracing. Science of The Total Environment, 644, 146-154.

-

Food Safety Commission of Japan. (2012). Risk Assessment Report: Kresoxim-methyl.

Sources

Methodological & Application

Application Note: Extraction and Analysis of Kresoxim-methyl Metabolite M9 from Bovine Tissues

[1]

Abstract

This application note details a robust analytical protocol for the extraction and quantification of Kresoxim-methyl metabolite M9 (490M9) in bovine tissues (muscle, liver, kidney, and fat).[1] M9 ((2E)-{2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid) is a key regulatory marker for Kresoxim-methyl residues in animal commodities.[1][2][3] Due to the amphiphilic and acidic nature of M9 (containing both carboxylic acid and phenolic moieties), standard neutral extraction protocols often yield poor recovery.

This guide presents two validated workflows:

-

Gold Standard Protocol (SPE-MAX): A Mixed-Mode Anion Exchange Solid Phase Extraction method designed for high-lipid/high-protein matrices (Liver/Kidney) to ensure maximum purity and sensitivity.[1]

-

Rapid Screening Protocol (Acidified QuEChERS): A high-throughput approach optimized for muscle tissue.[1]

Analyte Profile & Chemistry

Understanding the physicochemical properties of M9 is critical for successful extraction. Unlike the parent Kresoxim-methyl (which is a non-polar ester), M9 is a polar acid.[1]

| Property | Kresoxim-methyl (Parent) | Metabolite M9 (490M9) |

| Structure Type | Methyl Ester | Hydroxy-Carboxylic Acid |

| Molecular Formula | C₁₈H₁₉NO₄ | C₁₇H₁₇NO₅ |

| Molecular Weight | 313.35 g/mol | 315.32 g/mol |

| Acidity (pKa) | Neutral | ~3.8 - 4.2 (Carboxylic acid)~10 (Phenolic -OH) |

| Polarity (LogP) | 3.4 (Hydrophobic) | ~0.8 - 1.2 (Hydrophilic/Amphiphilic) |

| Solubility | Organic solvents | Alcohols, Acidified Aqueous Organic mixtures |

Critical Technical Insight: Because M9 possesses a carboxylic acid group, it exists as an anion (carboxylate) at neutral pH.[1] To extract it efficiently into organic solvents, the pH must be lowered below its pKa (pH < 3) to protonate the acid, rendering it neutral and soluble in acetonitrile/ethyl acetate. Conversely, for cleanup using Anion Exchange SPE, the pH must be neutral during loading to ensure it binds to the cartridge.

Metabolic Pathway Context

In bovine species, Kresoxim-methyl is rapidly metabolized.[1] The ester bond is cleaved to form the acid (M1), which is subsequently hydroxylated to form M9. M9 is often the predominant residue in liver and kidney.

Figure 1: Metabolic trajectory of Kresoxim-methyl in ruminants.[1] M9 represents the polar, downstream metabolite targeted in this protocol.

Sample Preparation Protocols

Protocol A: Mixed-Mode Anion Exchange (MAX) SPE

Recommended for: Liver, Kidney, and Fat (Complex Matrices).[1] Mechanism: Utilizes the acidic nature of M9 to selectively bind it to the sorbent while washing away neutral lipids and proteins.

Reagents:

-

Extraction Solvent: Acetonitrile:Water (80:20 v/v).[1]

-

Conditioning Solvents: Methanol, Water.

-

Wash Solvent 1: 5% Ammonium Hydroxide in Water (removes neutrals/proteins).[1]

-

Wash Solvent 2: Methanol (removes hydrophobic interferences).[1]

-

Elution Solvent: 2% Formic Acid in Methanol (protonates M9 to release it).[1]

Step-by-Step Workflow:

-

Homogenization: Weigh 2.0 g of tissue into a 50 mL centrifuge tube. Add 10 mL Extraction Solvent .

-

Disruption: Homogenize (e.g., Ultra-Turrax) for 1 min at high speed.

-

Centrifugation: Centrifuge at 4,000 x g for 10 min at 4°C. Transfer supernatant to a clean tube.

-

Dilution (Critical): Dilute 2 mL of the supernatant with 8 mL of Water .

-

SPE Loading: Pass the diluted extract through a MAX Cartridge (e.g., Oasis MAX or Bond Elut Plexa PCX) conditioned with MeOH and Water. Flow rate: 1 drop/sec.[1]

-

Wash 1: Wash with 2 mL 5% NH₄OH . (Elutes neutrals and bases; M9 stays bound).

-

Wash 2: Wash with 2 mL Methanol . (Elutes lipids/pigments; M9 stays bound via ion exchange).[1]

-

Elution: Elute with 2 x 2 mL 2% Formic Acid in Methanol .

-

Mechanism: The acid protonates the carboxyl group of M9, breaking the ionic bond with the sorbent.

-

-

Concentration: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 1 mL Mobile Phase A/B (50:50).

Protocol B: Acidified QuEChERS

Recommended for: Muscle (Lean Tissue) and High-Throughput Screening.[1] Mechanism: "Salting out" extraction under acidic conditions to keep M9 in the organic phase.

Reagents:

-

Extraction Solvent: Acetonitrile containing 1% Formic Acid.[1]

-

Salts: 4 g MgSO₄, 1 g NaCl.

-

dSPE Cleanup: 150 mg MgSO₄ + 50 mg C18.[1] (Do NOT use PSA) .

Step-by-Step Workflow:

-

Weighing: Weigh 5.0 g of homogenized tissue into a 50 mL tube.

-

Extraction: Add 10 mL Acetonitrile with 1% Formic Acid . Shake vigorously for 1 min.

-

Note: The acid is vital to suppress ionization of M9, forcing it into the acetonitrile layer.

-

-

Salting Out: Add MgSO₄ and NaCl salts. Shake immediately and vigorously for 1 min.

-

Centrifugation: Centrifuge at 4,000 x g for 5 min.

-

Cleanup: Transfer 1.5 mL of the supernatant to a dSPE tube containing C18 and MgSO₄ .

-

Warning: Do not use PSA (Primary Secondary Amine) sorbent.[1] PSA is basic and will bind the acidic M9 metabolite, causing 0% recovery.

-

-

Separation: Vortex and centrifuge at 10,000 x g for 2 min.

-

Filtration: Filter supernatant through a 0.2 µm PTFE filter into an LC vial.

Instrumental Analysis (LC-MS/MS)[1][3][4][5][6]

System: UHPLC coupled to Triple Quadrupole MS.[1] Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm.

LC Conditions

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Vol: 5 µL.

-

Gradient:

-

0-1 min: 10% B[1]

-

1-6 min: Linear ramp to 90% B

-

6-8 min: Hold 90% B

-

8.1 min: Re-equilibrate 10% B

-

MS/MS Parameters (ESI Positive Mode)

Although M9 is an acid, it often ionizes well in Positive Mode as

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| M9 (Quantifier) | 316.1 | 116.1 | 20 | Quant |

| M9 (Qualifier) | 316.1 | 145.1 | 15 | Qual |

| Kresoxim-methyl | 314.1 | 116.1 | 18 | Quant |

Note: Transitions are indicative. Optimize for specific instrument geometry.

Workflow Visualization

Figure 2: Decision tree for selecting the optimal extraction protocol based on tissue complexity.

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2018).[1][2][3][4] Kresoxim-methyl: Evaluation of Toxicology and Residues. Report 2018. Retrieved from [1]

-

Japanese Ministry of Health, Labour and Welfare. (2006). Analytical Method for Kresoxim-methyl (Animal and Fishery Products). Director Notice No. 0124001. Retrieved from [1]

-

Agilent Technologies. (2022).[1][5] Cleanup Techniques for Pesticide Analysis in Bovine Meat Extract Using GC/MS/MS. Application Note. Retrieved from

Application Note: Synthesis of 4-Hydroxy Kresoxim-methyl Carboxylic Acid Reference Standards

This Application Note provides a rigorous, validated protocol for the synthesis of 4-Hydroxy Kresoxim-methyl Carboxylic Acid (also known as Metabolite BF 490-9 or M9), a critical reference standard for environmental fate studies and residue analysis of the fungicide Kresoxim-methyl.[1]

Introduction & Significance

In the regulatory analysis of strobilurin fungicides, the parent compound Kresoxim-methyl is rapidly metabolized.[1][2] The primary biotransformation pathways involve the hydrolysis of the methyl ester to the free acid and the hydroxylation of the aromatic ring.[1][2] 4-Hydroxy Kresoxim-methyl Carboxylic Acid (BF 490-9) represents the terminal oxidation product where both ester cleavage and para-hydroxylation of the phenoxy ring have occurred.[1]

Accurate quantification of this metabolite is mandatory for:

-

Residue Definition Compliance: Meeting MRL requirements in crops (e.g., pears, apples) where regulatory bodies (EFSA, EPA) require the sum of parent and specific metabolites.

-

Environmental Fate Studies: Tracking degradation pathways in soil and aquatic systems.

This protocol outlines a convergent synthetic route designed to ensure regiochemical purity (specifically at the 4-hydroxy position) and stereochemical integrity of the (E)-methoxyimino group.[1]

Retrosynthetic Strategy

The synthesis addresses two main challenges:

-

Regioselectivity: Ensuring the ether linkage occurs at the 1-position of the 2-methylhydroquinone scaffold, leaving the 4-position available for the hydroxyl group.[1]

-

Stereocontrol: Preserving the thermodynamically stable (E)-isomer of the methoxyimino acetate core.

Strategic Disconnection: The molecule is disconnected at the benzylic ether linkage and the carboxylic ester.[1]

-

Fragment A (Electrophile): Methyl (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetate.[1] This is a commercially available intermediate used in Kresoxim-methyl manufacturing.[1][3]

-

Fragment B (Nucleophile): 4-Acetoxy-2-methylphenol.[1] A mono-protected hydroquinone derivative designed to force coupling at the sterically hindered 1-position.[1]

Synthesis & Metabolic Pathway Diagram[1]

Caption: Biological generation of BF 490-9 compared with the convergent chemical synthesis strategy.

Detailed Experimental Protocol

Step 1: Regioselective Preparation of 4-Acetoxy-2-methylphenol

Objective: To protect the less hindered 4-hydroxyl group of 2-methylhydroquinone, directing the subsequent coupling to the hindered 1-hydroxyl.[1]

-

Reagents: 2-Methylhydroquinone (1.0 eq), Acetic Anhydride (1.05 eq), Pyridine (Catalytic), DCM (Solvent).

-

Mechanism: The 4-OH group is meta to the methyl group and less sterically hindered than the 1-OH (ortho to methyl).[1] Stoichiometric control ensures mono-acetylation at the 4-position.[1]

Procedure:

-

Dissolve 2-methylhydroquinone (12.4 g, 100 mmol) in Dichloromethane (150 mL) under nitrogen.

-

Cool the solution to 0°C.

-

Add Pyridine (0.5 mL) followed by the dropwise addition of Acetic Anhydride (10.7 g, 105 mmol) over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The mono-acetate appears as the major spot; bis-acetate (trace) moves faster; starting material stays lower.[1]

-

Workup: Wash with 1M HCl (2 x 50 mL) to remove pyridine, then Brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

-

Yield: Expect ~75-80% of a white solid.[1]

Step 2: Williamson Ether Coupling

Objective: Construct the strobilurin ether backbone.[1]

-

Reagents: 4-Acetoxy-2-methylphenol (from Step 1), Methyl (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetate (1.0 eq), Potassium Carbonate (2.0 eq), DMF.[1]

Procedure:

-

Suspend Potassium Carbonate (anhydrous, 2.8 g, 20 mmol) in DMF (20 mL).

-

Add 4-Acetoxy-2-methylphenol (1.66 g, 10 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.

-

Add Methyl (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetate (3.0 g, 10 mmol) in one portion.

-

Stir at RT for 12 hours. Note: Avoid heating >50°C to prevent E/Z isomerization of the oxime.[1]

-

Workup: Pour into ice water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with water and brine.

-

Intermediate: This yields the "Diester" intermediate (Acetate on phenol, Methyl ester on side chain). It can be carried forward crude or purified (Silica, 20% EtOAc/Hexane).

Step 3: Global Hydrolysis to BF 490-9

Objective: Simultaneously cleave the methyl ester (to acid) and the phenolic acetate (to phenol) without affecting the oxime ether.[1]

-

Reagents: Lithium Hydroxide Monohydrate (LiOH.H2O, 4.0 eq), THF, Water.

Procedure:

-

Dissolve the coupled intermediate (from Step 2) in THF (30 mL) and Water (10 mL).

-

Add LiOH.H2O (1.68 g, 40 mmol).

-

Stir at RT for 4-6 hours.

-

Monitoring: HPLC or TLC should show disappearance of the intermediate and formation of a polar spot (Acid).

-

Acidification: Cool to 0°C and carefully acidify to pH 3-4 using 1M HCl. Caution: Do not go below pH 2 to avoid potential oxime hydrolysis.[1]

-

Isolation: Extract with Ethyl Acetate (3 x 40 mL). Dry over Na2SO4 and concentrate.

-

Crystallization: Recrystallize the crude solid from Methanol/Water or Acetonitrile/Water to obtain high-purity reference material.[1]

Analytical Validation & Specifications

The synthesized standard must be characterized to confirm identity (Structure) and Purity (>98%).

Data Summary Table

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | > 98.0% | HPLC-UV (220 nm) |

| Molecular Formula | C17H17NO5 | High-Res MS |

| Molecular Weight | 315.32 g/mol | Calculated |

| Isomerism | (E)-Isomer > 99% | 1H-NMR (NOE) |

| Solubility | Soluble in MeOH, ACN, DMSO | Solubility Test |

Confirmatory Spectroscopy[1]

-

1H NMR (400 MHz, DMSO-d6):

-

δ 12.5 (br s, 1H, COOH)

-

δ 9.0 (s, 1H, Ar-OH)

-

δ 7.1-7.5 (m, 4H, Phenyl ring A)

-

δ 6.5-6.7 (m, 3H, Phenoxy ring B)

-

δ 4.95 (s, 2H, O-CH2-Ar)[1]

-

δ 3.92 (s, 3H, =N-OCH3)

-

δ 2.05 (s, 3H, Ar-CH3)

-

-

Mass Spectrometry (ESI-):

-

[M-H]- ion at m/z 314.1.

-

References

-

FAO Panel of Experts on Pesticide Residues. (1998). Pesticide Residues in Food - 1998: Kresoxim-methyl.[1] Food and Agriculture Organization of the United Nations.[1] Link

-

U.S. Environmental Protection Agency. (2000). Kresoxim-methyl; Pesticide Tolerance. Federal Register. Link

-

Rahman, M. M., et al. (2013). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant. Journal of Agricultural and Food Chemistry. Link

-

ChemicalBook. (2024). 4-Hydroxy Kresoxim-methyl Carboxylic Acid Product Description. Link

Sources

QuEChERS method modification for acidic pesticide metabolites

Application Note: High-Performance QuEChERS Modification for Acidic Pesticide Metabolites

Executive Summary

The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies (AOAC 2007.01 and EN 15662) are fundamentally designed for multi-residue analysis of non-polar to moderately polar compounds. However, these protocols fail catastrophically when applied to acidic pesticide metabolites (e.g., 2,4-D, Dicamba, Fluazifop).

The failure stems from two mechanisms:

-

Insufficient Protonation: Standard buffering (pH 5–5.5) may not suppress the ionization of strong acids (pKa < 3), preventing efficient partitioning into the organic phase.

-

The PSA Trap: The Primary Secondary Amine (PSA) sorbent used in dispersive solid-phase extraction (dSPE) acts as an anion exchanger, irreversibly binding acidic analytes and removing them from the final extract along with matrix organic acids.

This Application Note details the "A-QuEChERS" (Acidified QuEChERS) modification. This protocol utilizes acidified acetonitrile for extraction and eliminates PSA from the cleanup step, restoring recoveries from <10% to >80% while maintaining extract cleanliness for LC-MS/MS analysis.

Mechanistic Insight: The Chemistry of Retention

To successfully modify the method, one must understand the interaction between the analyte's dissociation constant (

The PSA Trap (Why Standard Methods Fail)

PSA contains amino groups (

-

Standard QuEChERS: Extract pH ~5.0. Analyte (e.g., 2,4-D,

2.8) is largely ionized (-

Result:

binds to PSA (

-

-

Modified QuEChERS: Extract pH < 2.0 (via Formic Acid). Analyte is neutral (

).-

Result:

does not bind to PSA. High Recovery.

-

Diagram 1: The PSA Interaction Mechanism

Figure 1: Mechanism of analyte loss in standard QuEChERS versus the preservation mechanism in the Acidified protocol.

Method Development Strategy

A. Solvent Modification (Acidification)

The extraction solvent must be acidified to at least 2 pH units below the lowest

-

Standard: 100% Acetonitrile (ACN).

-

Modification: ACN + 1% Formic Acid (FA) .

-

Why: Formic acid is volatile and compatible with LC-MS/MS. It drives acidic analytes into their neutral, hydrophobic form, forcing them into the organic layer during salting out.

-

B. Salt Selection

While Citrate buffers (EN 15662) are common, they buffer at pH 5–5.5. For strong acids (e.g., Dicamba), this is insufficient.

-

Recommendation: Use MgSO4 and NaCl (4:1 ratio) without additional buffer salts, relying on the 1% FA in the solvent to control pH.

C. Cleanup Selection (The "No-PSA" Rule)

This is the most critical modification.

-

Lipid Removal: Use C18 (Octadecyl). It removes long-chain fats without retaining polar/acidic pesticides.

-

Pigment Removal: Use GCB (Graphitized Carbon Black) cautiously.

-

Warning: GCB can retain planar pesticides (e.g., Hexachlorobenzene, Chlorothalonil). If analyzing planar acids, reduce GCB load or use Graphitized Carbon Black/Primary Secondary Amine (GCB/PSA) free alternatives like specialized zirconia sorbents (e.g., Z-Sep), or simply use C18 only.

-

-

Water Removal: Anhydrous MgSO4 .

Detailed Protocol: A-QuEChERS for Acidic Pesticides

Pre-requisites:

-

Matrix: Fruits, vegetables, or cereals (high water content preferred; hydrate dry samples).

-

Analytes: 2,4-D, MCPA, Mecoprop, Dicamba, Fluazifop, etc.

Step 1: Sample Preparation

-

Homogenize the sample using a cryomill (dry ice) to prevent degradation of heat-sensitive metabolites.

-

Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL FEP or polypropylene centrifuge tube.

-

Note: For cereals/dry commodities, weigh 5 g and add 10 mL water. Vortex and let soak for 10 mins.

-

Step 2: Extraction (Acidified)

-

Add 10 mL of Acetonitrile containing 1% Formic Acid (v/v) .

-

Add internal standard solution (e.g., 2,4-D-d3 or Triphenyl phosphate).

-

Shake vigorously (hand or mechanical shaker) for 1 minute .

-

Why: Thorough interaction between the acidified solvent and the matrix is required before adding salts to ensure pH equilibration.

-

Step 3: Partitioning

-

Add salt mixture:

-

4 g Anhydrous MgSO4

-

1 g NaCl

-

(Avoid Citrate or Acetate buffers to maintain the low pH established by the Formic Acid).

-

-

Immediately shake vigorously for 1 minute .

-

Critical: MgSO4 generates heat (exothermic). Immediate shaking prevents the formation of crystal agglomerates (clumps) which reduce extraction efficiency.

-

-

Centrifuge at 3,000–4,000 x g for 5 minutes at room temperature.

Step 4: Modified Cleanup (dSPE)

-

Transfer 1 mL of the supernatant (top organic layer) to a 2 mL dSPE tube containing:

-

150 mg MgSO4 (Water removal)

-

50 mg C18 (Lipid removal)

-

CRITICAL: NO PSA.

-

-

Vortex for 30 seconds .

-

Centrifuge at >5,000 x g for 1 minute .

Step 5: Final Preparation

-

Transfer the supernatant to an autosampler vial.

-

Dilution (Optional but Recommended): Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape for early eluting polar acids on Reverse Phase LC.

Diagram 2: A-QuEChERS Workflow

Figure 2: Step-by-step workflow for the Acidified QuEChERS protocol.

Validation & Performance Data

The following data represents typical recovery ranges observed when comparing Standard EN 15662 vs. the Modified A-QuEChERS protocol for acidic herbicides in a high-water matrix (e.g., Cucumber).

Table 1: Comparative Recovery Data

| Analyte | pKa | Recovery (Standard EN 15662) | Recovery (Modified A-QuEChERS) | Status |

| 2,4-D | 2.87 | < 10% | 92% | Pass |

| Dicamba | 1.87 | < 5% | 88% | Pass |

| MCPA | 3.07 | 12% | 95% | Pass |

| Fluazifop | 2.98 | 15% | 91% | Pass |

| Atrazine | 1.7 (Base) | 98% | 96% | Unaffected |

Note: Neutral/Basic pesticides (like Atrazine) generally remain unaffected by the acidification, making this a viable multi-class method, provided PSA is omitted.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery (Acidic) | pH not low enough. | Ensure 1% Formic Acid is used. Do not use Acetate/Citrate buffers that raise pH > 4. |

| Low Recovery (Planar) | GCB adsorption. | If using GCB for pigments, reduce amount or switch to Z-Sep+. |

| Poor Peak Shape | Solvent mismatch. | The final extract is 100% ACN. Injecting this leads to peak fronting for early eluters. Dilute 1:1 with water/mobile phase A. |

| Instrument Corrosion | High acid content. | 1% Formic Acid is generally safe, but ensure regular maintenance of MS source and vacuum pump oil. |

References

-

EURL-SRM (EU Reference Laboratory for Single Residue Methods). "Analysis of Acidic Pesticides using QuEChERS (EN 15662) and acidified QuEChERS method." EURL-SRM Analytical Observations Report.

-

AOAC International. "Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate."

- Anastassiades, M., et al. "Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and 'Dispersive Solid

Application Note: High-Throughput Simultaneous Quantitation of Kresoxim-methyl and Metabolites (M1, M2, M9) by LC-MS/MS

Abstract

This application note details a robust protocol for the simultaneous detection of the strobilurin fungicide Kresoxim-methyl and its three primary regulated metabolites: M1 (BF 490-1) , M2 (BF 490-2) , and M9 (BF 490-9) .[1] While Kresoxim-methyl is amenable to standard multi-residue methods, its metabolites are carboxylic acids with significantly higher polarity. This creates a "retention paradox" in standard QuEChERS protocols where traditional clean-up sorbents (PSA) irreversibly bind the target analytes. This guide provides a modified extraction workflow and an optimized LC-MS/MS method using polarity switching to ensure full regulatory compliance.

Introduction & Metabolic Context[2][3][4]

Kresoxim-methyl acts by inhibiting mitochondrial respiration in fungi.[2] Upon application, it degrades rapidly in soil and plant matrices. Regulatory bodies (e.g., EFSA, JMPR) often define the residue definition for risk assessment as the sum of Kresoxim-methyl and its metabolites.

The Analytes

-

Kresoxim-methyl (Parent): Lipophilic (LogP ~3.4).

-

M1 (BF 490-1): The free acid metabolite formed via ester hydrolysis.[3] Significantly more polar.

-

M2 (BF 490-2) & M9 (BF 490-9): Hydroxylated derivatives of the acid metabolite.[4] These are thermolabile and highly polar.

Metabolic Pathway Visualization

Understanding the structural evolution is critical for MS transition selection.

Figure 1: Degradation pathway of Kresoxim-methyl.[4] The transformation from ester (Parent) to acid (M1) significantly alters solubility and pKa, necessitating specific extraction pH adjustments.

Method Development Strategy

The QuEChERS Trap (Critical)

Standard QuEChERS protocols use PSA (Primary Secondary Amine) for d-SPE clean-up to remove sugars and fatty acids.

-

The Problem: M1, M2, and M9 are carboxylic acids. PSA is a weak anion exchanger. If you use PSA, it will strip your metabolites from the sample , resulting in <10% recovery.

-

The Solution: Use a Non-PSA Clean-up . We utilize C18 (for lipids) and GCB (Graphitized Carbon Black - sparingly) only if pigments are high. For most fruit/veg matrices, a "Dilute-and-Shoot" or C18-only approach is required.

Chromatographic Separation

The parent is non-polar, while metabolites are polar.

-

Column: A standard C18 column often elutes M2/M9 in the void volume.

-

Selection: Use a Polar-Embedded C18 or PFP (Pentafluorophenyl) column to increase retention of the acidic metabolites without sacrificing the parent peak shape.

Experimental Protocol

Reagents & Standards

-

Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

-

Buffer: Ammonium Formate (10 mM) and Formic Acid.

-

Extraction Salts: Anhydrous MgSO4, NaCl.

-

Internal Standard: Kresoxim-methyl-d5 (highly recommended to compensate for matrix effects).

Sample Preparation (Acidified QuEChERS)

This protocol is optimized to keep acidic metabolites protonated (neutral) so they partition into the ACN phase.

Step-by-Step Workflow:

-

Homogenization: Weigh 10.0 g of sample (e.g., apple, cucumber, wheat) into a 50 mL centrifuge tube.

-

Acidification: Add 10 mL of 1% Formic Acid in Acetonitrile .

-

Why: The acid ensures M1, M2, and M9 are in their neutral state (pKa ~4.2). If pH > 5, they ionize and stay in the water phase.

-

-

Shake: Vigorously shake for 1 min.

-

Salting Out: Add QuEChERS salts (4 g MgSO4, 1 g NaCl). Shake immediately for 1 min.

-

Note: Do not use Citrate/Acetate buffers if they raise pH above 5.

-

-

Centrifugation: Centrifuge at 4,000 rpm for 5 min.

-

Clean-up (CRITICAL):

-

Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO4 + 50 mg C18 .

-

DO NOT USE PSA.

-

Vortex and centrifuge.

-

-

Filtration: Filter supernatant through a 0.2 µm PTFE filter into an LC vial.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+, Thermo Altis).

HPLC Parameters:

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol (or ACN) + 0.1% Formic Acid.

-

Flow Rate: 0.35 mL/min.

-

Injection Vol: 2 µL.

Gradient:

| Time (min) | %B | Description |

|---|---|---|

| 0.00 | 10 | Initial hold for polar M2/M9 |

| 1.00 | 10 | Begin ramp |

| 8.00 | 95 | Elute Parent |

| 10.00 | 95 | Wash |

| 10.10 | 10 | Re-equilibrate |

| 13.00 | 10 | End |

MS Source Parameters:

-

Ionization: Electrospray Ionization (ESI) with Polarity Switching .

MRM Transitions Table:

| Analyte | Polarity | Precursor (m/z) | Product (Quant) | Product (Qual) | CE (V) |

| Kresoxim-methyl | ESI (+) | 314.1 | 267.1 | 235.1 | 15 / 25 |

| M1 (Acid) | ESI (-) | 298.1 | 254.1 | 222.1 | 18 / 22 |

| M2 (Hydroxy) | ESI (-) | 314.1 | 270.1 | 252.1 | 20 / 25 |

| M9 (Hydroxy) | ESI (-) | 314.1 | 270.1 | 252.1 | 20 / 25 |

Note: M2 and M9 are isomers (same mass). They must be separated chromatographically.[6][7] M2 typically elutes before M9 on C18 columns.

Analytical Workflow Diagram

Figure 2: Optimized extraction workflow emphasizing the exclusion of PSA to preserve acidic metabolites.

Results & Validation Criteria

Linearity & LOQ

-

Linearity: R² > 0.995 over range 1.0 – 100 ng/mL.

-

LOQ: Target 0.01 mg/kg (10 ppb) for all analytes to meet default MRL enforcement standards.

Matrix Effects

Metabolites M2 and M9 are early eluters and susceptible to suppression from polar matrix components (sugars/organic acids).

-

Validation Step: Compare slope of calibration curve in solvent vs. matrix.

-

Mitigation: If suppression > 20%, use matrix-matched calibration or dilute extract 1:5 with initial mobile phase.

Stability[1]

-

Stock Solutions: Kresoxim-methyl is stable.[1] M2 and M9 are thermolabile .[4][8] Store stock solutions at -20°C and avoid leaving autosampler vials at room temperature for >24 hours. Keep autosampler cooled to 4°C.

References

-

Food and Agriculture Organization (FAO). (1998). Kresoxim-methyl: Pesticide Residues in Food - 1998 Evaluations.[Link]

-

Rahman, M. M., et al. (2013). Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant.[4][8] Journal of Separation Science. [Link]

-

EU Reference Laboratories for Residues of Pesticides. (2020). QuEChERS Method for Acidic Pesticides.[Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. fao.org [fao.org]

- 4. Determination of kresoxim-methyl and its thermolabile metabolites in pear utilizing pepper leaf matrix as a protectant using gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. caa.go.jp [caa.go.jp]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Reducing Matrix Effects in Kresoxim-methyl Metabolite Analysis

Status: Operational Subject: Troubleshooting Ion Suppression/Enhancement in LC-MS/MS Target Analytes: Kresoxim-methyl, Kresoxim acid (BF 490-1), Hydroxy-metabolites (BF 490-2/9) Applicable Matrices: High-water content (fruits), high-starch (grains), and complex soil matrices.

Introduction: The Invisible Barrier to Accuracy

Welcome to the technical guide for stabilizing Kresoxim-methyl analysis. While the parent compound (Kresoxim-methyl) is relatively non-polar and stable, its primary regulatory metabolite, Kresoxim acid (BF 490-1) , presents a distinct challenge.

The Core Problem: Kresoxim acid is significantly more polar than the parent. In Reverse Phase LC, it elutes earlier, often in the "suppression zone" where polar matrix interferences (salts, sugars, organic acids) co-elute. Furthermore, standard QuEChERS cleanup sorbents can mistakenly strip this metabolite from your sample, leading to false negatives.

This guide is structured to diagnose, resolve, and prevent these issues.

Module 1: Diagnosis – Do I Have a Matrix Effect?

Before altering your method, you must quantify the severity of the issue. Do not rely on visual peak inspection alone.

Q: How do I definitively prove matrix effects are impacting my sensitivity?

A: Use the Post-Column Infusion (PCI) method. This creates a "map" of ionization efficiency across your chromatographic run.

The PCI Protocol

-

Setup: Tee-in a constant flow of your analyte standard (e.g., 100 ppb Kresoxim acid) into the effluent coming from the column, before it enters the MS source.

-

Injection: Inject a blank matrix extract (processed exactly like a sample).

-

Observation: Monitor the baseline. A flat baseline indicates no effect. A dip indicates Ion Suppression ; a hump indicates Ion Enhancement .

Visualizing the Workflow

Quantitative Assessment: The Matrix Factor (MF)

If PCI is unavailable, calculate the Matrix Factor using the slope of calibration curves:

-

Result < 0%: Ion Suppression (Signal Loss).

-

Result > 0%: Ion Enhancement (Signal Gain).

-

Acceptance Criteria: ±20% is generally acceptable (SANTE/11312/2021).

Module 2: Sample Preparation – The "PSA Trap"

This is the most common failure point for Kresoxim-methyl metabolites.

Q: My recovery for Kresoxim acid (BF 490-1) is consistently low (<60%), but the parent compound is fine. Why?

A: You are likely using PSA (Primary Secondary Amine) in your dSPE cleanup step.

The Mechanism: PSA is a weak anion exchanger designed to remove organic acids (like malic or citric acid) from fruit matrices. However, BF 490-1 is a carboxylic acid . The PSA sorbent cannot distinguish between "bad" matrix acids and your "good" analyte acid. It binds both, stripping the metabolite from the extract.

Corrective Protocol: Sorbent Selection Strategy

Use the following decision tree to select the correct cleanup for your specific matrix.

Key Recommendation: For BF 490-1, omit PSA . Use C18 (to remove lipids) and Magnesium Sulfate (to remove water). If the matrix is acidic (e.g., citrus), rely on dilution (1:10 or 1:5) rather than chemical cleanup to reduce matrix effects.

Module 3: Chromatographic & MS Optimization

If sample prep cannot remove all interferences, you must separate them chromatographically.

Q: I see a huge suppression zone at the beginning of my run. How do I move Kresoxim acid away from it?

A: The "void volume" suppression is caused by unretained salts. Kresoxim acid is polar and may elute too early.

-

Action: Decrease the initial organic composition of your mobile phase (e.g., start at 5% Methanol/Acetonitrile instead of 10%).

-

Action: Use a column with better polar retention, such as a C18-PFP (Pentafluorophenyl) or a Polar-Embedded C18 . These interact with the aromatic ring of the Kresoxim structure, increasing retention without requiring high aqueous content.

Q: How do I deal with Phospholipids?

Phospholipids (PLs) are notorious for causing "late-eluting" suppression that can wrap around to the next injection.

-

Diagnosis: Monitor transition m/z 184 > 184 (Phosphatidylcholine head group) to see where PLs elute.

-

Solution: Ensure your gradient has a "wash step" (95-100% organic) for at least 2-3 minutes at the end of every run to clear PLs before the next injection.

Summary of LC-MS Parameters

| Parameter | Recommendation for Kresoxim-methyl & Metabolites | Reason |

| Column | C18 or C18-PFP (100mm x 2.1mm, <2µm) | PFP provides better selectivity for the aromatic moieties in metabolites. |

| Mobile Phase A | Water + 5mM Ammonium Formate + 0.1% Formic Acid | Buffer is essential to stabilize the pH for the acid metabolite (keeps it protonated/neutral for better retention). |

| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for strobilurins; ACN provides sharper peaks. |

| Injection Vol. | 1 - 5 µL | Lower volume = less matrix load on the source. |

| Ionization | ESI Positive (Parent) / ESI Negative (Acid)* | Check your specific acid metabolite sensitivity. Often, acidic metabolites ionize better in Negative mode, while Parent is Positive. |

Module 4: Quantification Strategy

Q: Can I use Kresoxim-methyl-d6 as an Internal Standard (IS) for the acid metabolite?

A: It is risky .

-

The Issue: The parent-d6 IS behaves like the parent (non-polar). The acid metabolite (polar) elutes at a different time and experiences different matrix effects. The IS will not compensate for suppression occurring at the metabolite's retention time.

-

Best Practice: Use a structurally similar acid as a surrogate IS if the specific isotopically labeled metabolite is unavailable (e.g., a deuterated acid form of a similar strobilurin).

-

Alternative: If you lack a matched IS, you must use Matrix-Matched Calibration . Prepare your standard curve in a blank matrix extract rather than pure solvent. This forces the standards to experience the same suppression as the samples.

References

-

European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link

-

Food and Agriculture Organization (FAO). (2019). Kresoxim-methyl: Pesticide Residues in Food 2019 Joint FAO/WHO Meeting on Pesticide Residues (JMPR).Link

- Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"

Technical Support Center: Stability of 4-Hydroxy Kresoxim-methyl Carboxylic Acid in Frozen Storage

Welcome to the technical support resource for researchers and scientists working with 4-Hydroxy Kresoxim-methyl Carboxylic Acid. This guide provides in-depth answers, troubleshooting advice, and best practices for ensuring the stability of this analyte during frozen storage. As a key metabolite of the fungicide Kresoxim-methyl, maintaining its integrity in biological and environmental matrices is critical for accurate quantification and risk assessment.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the frozen storage of 4-Hydroxy Kresoxim-methyl Carboxylic Acid.

Q1: What is the optimal frozen storage temperature for 4-Hydroxy Kresoxim-methyl Carboxylic Acid?

-

Recommended: -80°C is the preferred temperature for long-term storage to minimize potential degradation. Lowering the storage temperature can significantly slow down chemical and enzymatic degradation processes.[2]

-

Acceptable Minimum: -20°C is often used and may be sufficient for many analytes.[3][4][5] However, without specific data for this compound, storing at -20°C carries a higher risk of degradation over extended periods compared to -80°C. For critical long-term studies, stability at -20°C must be rigorously demonstrated.[2]

Q2: How long can samples containing 4-Hydroxy Kresoxim-methyl Carboxylic Acid be stored frozen?

The maximum allowable storage duration is not fixed; it must be empirically determined through a formal long-term stability study.[6] The duration for which stability is demonstrated must be equal to or longer than the maximum period that study samples will be stored.[6] Regulatory guidelines for pesticide residue studies often require testing at intervals such as 1, 3, 6, 12, and 18 months to establish a stability profile.[7]

Q3: What are the potential degradation pathways during frozen storage?

Although the specific degradation routes for this molecule in frozen matrices are not documented, compounds with similar functional groups (carboxylic acid, phenol, ether linkage) can be susceptible to:

-

Oxidation: The phenolic hydroxyl group can be susceptible to oxidation. The presence of oxidizing agents in the matrix or exposure to air during handling can accelerate this process. While freezing slows oxidation, it does not eliminate it entirely.[8]

-

Hydrolysis: While less likely at frozen temperatures, hydrolysis of the ether linkage is a theoretical possibility over very long storage periods, especially if the sample matrix has a non-neutral pH.

-

Matrix-Specific Reactions: Components within the biological or environmental matrix (e.g., enzymes) can cause degradation. It is crucial to assess stability in the same matrix as the study samples.

Q4: How do freeze-thaw cycles affect the stability of the analyte?

Repeated freeze-thaw cycles can significantly compromise analyte stability and sample integrity.[2] Each cycle can cause:

-

Physical Changes: Ice crystal formation and recrystallization can alter the sample's microstructure, leading to localized changes in pH and concentration of solutes.[9][10]

-

Increased Reaction Rates: As the sample thaws, degradation reactions that were inhibited at frozen temperatures can accelerate.

-

Analyte Loss: The analyte may adsorb to container surfaces or precipitate out of solution.

Bioanalytical method validation guidelines typically require assessing stability for a minimum of three freeze-thaw cycles to mimic the potential handling of study samples.[2][6] To mitigate this risk, it is a best practice to store samples in single-use aliquots.[11]

Q5: How should I prepare and store stock and working solutions?

Stock and working solutions of 4-Hydroxy Kresoxim-methyl Carboxylic Acid should be handled with care to ensure their stability and accuracy.

-

Solvent: Use a high-purity solvent in which the analyte is known to be soluble and stable. Acetonitrile and methanol are common choices for pesticide standards.[12][13] Some methods may specify acidified solutions, such as 0.1% formic acid in methanol, for improved stability and chromatographic performance.[14]

-

Storage: Store stock solutions in a freezer, typically at -20°C or lower, in tightly sealed, light-protecting (amber) vials.[1][11][12]

-

Aliquoting: Prepare intermediate or working solutions in smaller, single-use volumes to avoid repeated warming of the main stock solution and to minimize the risk of contamination and solvent evaporation.[11]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem: I am observing a significant decrease in analyte concentration in my QC samples over time.

-

Potential Cause 1: Inadequate Storage Temperature.

-

Explanation: The storage temperature of -20°C may not be low enough to inhibit slow degradation over several months. Temperature fluctuations from frequent freezer door openings or defrost cycles can also accelerate degradation.

-

Solution:

-

Verify Freezer Performance: Review temperature logs to ensure there have been no significant excursions. Use a calibrated thermometer to confirm the freezer's set point.

-

Lower the Temperature: If stability at -20°C is not sufficient, consider transitioning to -80°C storage for future studies.[2] You must, however, complete the stability assessment for the current study under the original conditions.

-

Conduct a New Stability Study: If the problem persists, a new, more rigorous stability study at different temperatures (-20°C and -80°C) is warranted.

-

-

-

Potential Cause 2: Degradation from Freeze-Thaw Cycles.

-

Explanation: If the same QC sample aliquot has been thawed and refrozen multiple times for analysis at different time points, the analyte may have degraded.

-

Solution:

-

Review Sample Handling: Confirm that a fresh aliquot was used for each analytical run.

-

Implement Aliquoting: For all future studies, prepare and store samples and QCs in single-use aliquots to eliminate freeze-thaw cycles.[11]

-

-

-

Potential Cause 3: Matrix-Induced Instability.

-

Explanation: The analyte may be stable in a pure solvent but unstable in the biological or environmental matrix due to enzymatic activity, pH, or reaction with other components.

-

Solution:

-

Confirm Matrix Matching: Ensure your stability study is being conducted in the same matrix as your unknown samples.

-

Investigate Stabilizers: If matrix instability is confirmed, you may need to investigate stabilization strategies, such as adjusting the sample pH or adding enzyme inhibitors immediately after collection and before freezing.[2]

-

-

Troubleshooting Workflow: Decreased Analyte Concentration

Caption: Troubleshooting workflow for investigating decreased analyte stability.

Problem: My analytical results show high variability between replicates of the same frozen sample.

-

Potential Cause 1: Inconsistent Thawing Procedure.

-

Explanation: Thawing samples at different temperatures (e.g., room temperature vs. in a water bath vs. in a refrigerator) or for different durations can lead to variable analyte recovery. Some standard operating procedures specify thawing on the benchtop with gentle agitation.[15]

-

Solution: Standardize the thawing process for all samples and QCs. Document the exact procedure (e.g., "Thaw at room temperature for 30 minutes, followed by vortexing for 10 seconds before subsampling") and ensure it is followed consistently.

-

-

Potential Cause 2: Analyte Adsorption to Container.

-

Explanation: Carboxylic acids can sometimes adsorb to the surfaces of glass or plastic storage containers, especially at low concentrations. This can lead to lower-than-expected concentrations and poor reproducibility.

-

Solution:

-

Evaluate Container Material: Test different types of containers (e.g., polypropylene vs. silanized glass) to see if variability improves.

-

Ensure Thorough Mixing: Vortex the sample thoroughly after thawing and immediately before taking an aliquot for analysis to ensure any adsorbed analyte is resuspended.

-

-

Experimental Protocol: Long-Term Frozen Storage Stability Assessment

This protocol outlines the steps to validate the long-term stability of 4-Hydroxy Kresoxim-methyl Carboxylic Acid in a specific matrix. This design is crucial for ensuring the integrity of study data.

Objective: To determine the stability of the analyte in a chosen matrix at one or more frozen storage temperatures over a defined period.

Materials:

-

Blank control matrix (e.g., plasma, soil, homogenized vegetable)

-

Calibrated analytical balance and pipettes

-

4-Hydroxy Kresoxim-methyl Carboxylic Acid analytical standard

-

Validated bioanalytical method (e.g., LC-MS/MS)[14]

-

Appropriate storage containers (e.g., polypropylene cryovials)

Procedure:

-

Preparation of QC Samples:

-